

# Application Notes and Protocols for Antibody Conjugation using ALD-PEG4-OPFP Linker

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## Compound of Interest

Compound Name: ALD-PEG4-OPFP

Cat. No.: B15568693

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## Introduction

The development of antibody-drug conjugates (ADCs) as targeted therapeutics has revolutionized the field of oncology and beyond. The linker molecule, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component that dictates the stability, solubility, and efficacy of the ADC.[1][2] **ALD-PEG4-OPFP** is a heterobifunctional linker designed for the precise and stable conjugation of therapeutic payloads to antibodies. This linker features a pentafluorophenyl (PFP) ester for reaction with primary amines on the antibody and an aldehyde group for subsequent conjugation to a payload, separated by a hydrophilic polyethylene glycol (PEG4) spacer.

The PEG4 spacer enhances the solubility and stability of the resulting ADC, mitigating aggregation and improving its pharmacokinetic profile.[3][4] The PFP ester offers a more hydrolysis-resistant alternative to traditional N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation to lysine residues on the antibody.[5][6] The aldehyde group provides a versatile handle for the attachment of payloads functionalized with hydrazide or aminoxy groups, forming stable hydrazone or oxime linkages, respectively.

These application notes provide a detailed protocol for the two-step conjugation of a payload to an antibody using the **ALD-PEG4-OPFP** linker, along with expected outcomes and characterization methods.

## Data Presentation

**Table 1: Physicochemical Properties of ALD-PEG4-OPFP**

Property	Value	Reference
Molecular Weight	~545.48 g/mol	[7]
Spacer Arm Length	4 PEG units	[8]
Amine-Reactive Group	Pentafluorophenyl (PFP) Ester	[5]
Carbonyl-Reactive Group	Aldehyde	[9]
Solubility	Soluble in organic solvents (e.g., DMSO, DMF)	[6]

**Table 2: Recommended Reaction Conditions for Antibody Conjugation**

Parameter	Step 1: Antibody- Linker Conjugation	Step 2: Linker- Payload Conjugation	Reference
Reaction pH	7.2 - 8.5	5.0 - 7.0	[5][10]
Reaction Buffer	Amine-free (e.g., PBS, Borate)	Acetate or MES buffer	[6][10]
Molar Ratio (Linker:Ab)	5:1 to 20:1	N/A	[11]
Molar Ratio (Payload:Linker-Ab)	5:1 to 10:1	N/A	[12]
Reaction Temperature	4°C to 25°C	25°C	[5]
Reaction Time	1 - 4 hours (or overnight at 4°C)	2 - 4 hours	[5]
Organic Co-solvent	Up to 10% DMSO or DMF	Up to 10% DMSO or DMF	[5]

**Table 3: Expected Outcomes and Characterization of the Final ADC**

Parameter	Typical Range	Analytical Method	Reference
Drug-to-Antibody Ratio (DAR)	2 - 4	HIC-HPLC, Mass Spectrometry	<a href="#">[4]</a> <a href="#">[13]</a>
Purity (Monomeric ADC)	> 95%	SEC-HPLC	<a href="#">[3]</a>
Aggregation	< 5%	SEC-HPLC, DLS	<a href="#">[14]</a>
In vitro Stability (Human Plasma)	> 95% after 7 days	ELISA, Mass Spectrometry	<a href="#">[3]</a>
Binding Affinity (to target antigen)	Similar to unconjugated antibody	SPR, ELISA	<a href="#">[15]</a>

## Experimental Protocols

### Protocol 1: Two-Step Antibody Conjugation with **ALD-PEG4-OPFP**

This protocol describes the sequential conjugation of the **ALD-PEG4-OPFP** linker to an antibody, followed by the conjugation of a hydrazide- or aminooxy-functionalized payload.

Materials:

- Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.5)
- **ALD-PEG4-OPFP** linker
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Hydrazide- or Aminooxy-functionalized payload
- Reaction Buffer 1 (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2)

- Reaction Buffer 2 (e.g., 100 mM Sodium Acetate, pH 5.5)
- Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., Size-Exclusion Chromatography (SEC) column)

#### Step 1: Conjugation of **ALD-PEG4-OPFP** Linker to the Antibody

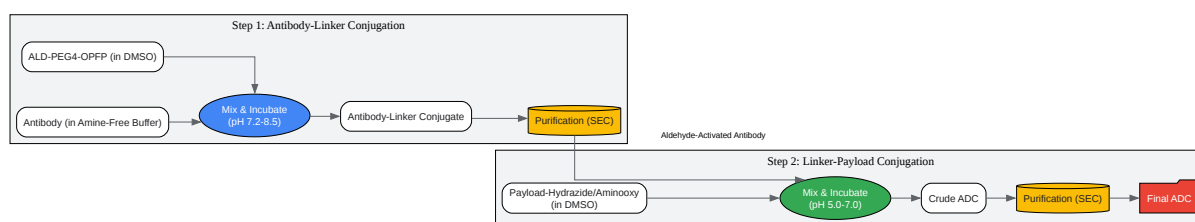
- Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in Reaction Buffer 1. Ensure the buffer is free of primary amines (e.g., Tris).[6]
- Linker Preparation: Immediately before use, dissolve the **ALD-PEG4-OPFP** linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[6]
- Conjugation Reaction: Add the desired molar excess of the **ALD-PEG4-OPFP** stock solution to the antibody solution. A starting molar ratio of 10:1 (linker:antibody) is recommended.[5]
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature (25°C) or overnight at 4°C with gentle mixing.[5]
- Purification: Remove the excess, unreacted linker by SEC using a column equilibrated with Reaction Buffer 2. Pool the fractions containing the antibody-linker conjugate.

#### Step 2: Conjugation of the Payload to the Aldehyde-Modified Antibody

- Payload Preparation: Dissolve the hydrazide- or aminooxy-functionalized payload in DMSO or DMF to prepare a 10 mM stock solution.
- Conjugation Reaction: Add a 5- to 10-fold molar excess of the payload stock solution to the purified antibody-linker conjugate from Step 1.
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.[10]
- Purification: Purify the final antibody-drug conjugate (ADC) by SEC using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4) to remove unreacted payload and any aggregates.

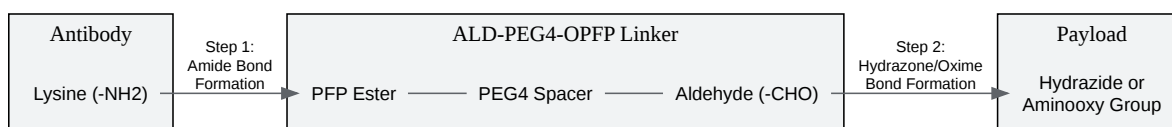
- Characterization: Characterize the purified ADC for DAR, purity, aggregation, and binding affinity as described in Table 3.
- Storage: Store the final ADC at 2-8°C or as recommended for the specific antibody.

## Mandatory Visualization



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Caption: Experimental workflow for the two-step antibody conjugation using **ALD-PEG4-OPFP**.



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Caption: Logical relationship of the **ALD-PEG4-OPFP** linker with the antibody and payload.

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